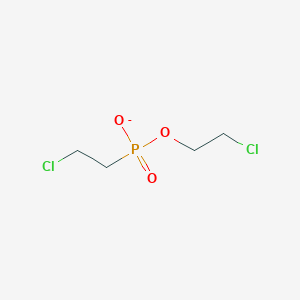

2-Chloroethyl (2-chloroethyl)phosphonate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroethyl (2-chloroethyl)phosphonate involves the reaction of 2-chloroethanol with phosphorus trichloride in the presence of a base . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

2-Chloroethanol+Phosphorus trichloride→2-Chloroethyl (2-chloroethyl)phosphonate

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations . The process is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroethyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form phosphonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under reflux conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products:

Substitution Reactions: Products include various substituted phosphonates depending on the nucleophile used.

Oxidation Reactions: Products include phosphonic acid and its derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis:

2-Chloroethyl (2-chloroethyl)phosphonate serves as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds. It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles, leading to various substituted phosphonates. Common reagents for these reactions include sodium hydroxide and potassium carbonate under reflux conditions.

2. Flame Retardants:

The compound is effective as a flame retardant for organic polymeric materials. Research indicates that 2-chloroethyl phosphonate mixtures improve the rise and tack-free times in rigid polyurethane foam formulations, enhancing their performance . The incorporation of these phosphonates into polyurethane formulations typically ranges from 0.1% to 20% by weight to achieve desired flame-retardant properties .

Biological Applications

1. Antimicrobial Activity:

Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various microorganisms. For example, compounds derived from this phosphonate demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations ranging from 0.25 to 8 µg/ml .

2. Plant Growth Regulation:

As a plant growth regulator, ethephon promotes the ripening of fruits by releasing ethylene gas when applied to plants. This application is widely utilized in agriculture to enhance crop yield and quality .

Medical Applications

1. Therapeutic Potential:

Research is ongoing to explore the therapeutic applications of this compound in medicine, particularly its potential as an antimicrobial agent and its role in drug formulations aimed at treating infections . Its mechanism involves interaction with biological molecules that inhibit specific enzymes and metabolic pathways.

Industrial Applications

1. Agrochemicals:

The compound is used in the production of pesticides and other agrochemicals due to its efficacy as a bactericide and fungicide. Its role in enhancing crop protection makes it a valuable component in agricultural practices.

2. Synthesis of Resins:

Ethephon is also utilized in synthesizing medical resins and ion exchange resins, highlighting its versatility beyond traditional applications .

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Organic Chemistry | Reagent for organophosphorus compounds | Facilitates synthesis of various derivatives |

| Flame Retardants | Enhances polyurethane foam properties | Improves rise/tack-free times |

| Agriculture | Plant growth regulator | Promotes fruit ripening |

| Antimicrobial | Antibacterial agent | Effective against E. coli and S. aureus |

| Industrial | Production of pesticides | Enhances crop protection |

Case Studies

- Antibacterial Efficacy: A study screened various derivatives of this compound for their antimicrobial activity, demonstrating that certain compounds exhibited significantly lower minimum inhibitory concentrations compared to standard drugs, indicating their potential as effective antimicrobial agents .

- Flame Retardant Performance: Research on the use of 2-chloroethyl phosphonate mixtures in polyurethane formulations showed that these additives not only enhanced flame retardancy but also improved processing characteristics like rise time, making them advantageous for industrial applications .

Mecanismo De Acción

The mechanism of action of 2-Chloroethyl (2-chloroethyl)phosphonate involves its interaction with biological molecules, leading to the inhibition of specific enzymes and metabolic pathways . The compound’s molecular targets include enzymes involved in cellular processes, which can result in the disruption of normal cellular functions .

Comparación Con Compuestos Similares

Diethyl (2-chloroethyl)phosphonate: This compound has a similar structure but with ethyl groups instead of chloroethyl groups.

2-Chloroethyl phosphonic acid: Another related compound with similar chemical properties.

Uniqueness: 2-Chloroethyl (2-chloroethyl)phosphonate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs . Its dual chloroethyl groups make it particularly effective in certain chemical reactions and applications .

Actividad Biológica

2-Chloroethyl (2-chloroethyl)phosphonate, a phosphonate ester, is notable for its diverse biological activities and applications, particularly in the fields of medicinal chemistry and environmental science. This compound has been studied for its potential effects on living organisms, including its toxicity, antimicrobial properties, and role as a flame retardant.

- Chemical Formula : C₄H₈Cl₂O₃P

- Molecular Weight : 195.02 g/mol

- CAS Number : 105-55-5

1. Toxicity Studies

Research indicates that this compound exhibits significant toxicity in various biological systems.

- In Vitro Studies : In studies involving cell lines such as Chinese hamster V79 cells, the compound has been shown to induce sister chromatid exchanges at concentrations ranging from 343 to 1000 µg/ml, suggesting potential genotoxic effects . Additionally, it caused transformation in Syrian hamster embryo cells at doses between 400 and 800 µg/ml but showed weaker effects on C3H 10T½ cells .

- In Vivo Studies : Animal studies have demonstrated that inhalation exposure to this compound can lead to dominant lethal mutations in rats at concentrations of 0.5 and 1.5 mg/m³ over four months . Such findings raise concerns regarding its mutagenic potential in mammalian systems.

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives of 2-chloroethyl phosphonates. A series of compounds synthesized from this phosphonate exhibited significant antibacterial activity against various microorganisms:

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 2b | 0.25 | E. coli BMR |

| 3c | 0.25 | E. coli ATCC 25922 |

| 5c | 0.25 | S. aureus ATCC 29213 |

These compounds demonstrated effective inhibition against bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 4 µg/ml . The presence of specific substituents on the phosphonate moiety enhanced their activity, indicating structure-activity relationships that merit further investigation.

3. Developmental and Growth Effects

Studies comparing the effects of different phosphonates on plant growth have shown that treatments with compounds like 2-chloroethyl phosphonic acid significantly increased peroxidase activity and ethylene evolution in treated plants compared to controls . This suggests that such compounds may influence plant growth regulation through ethylene signaling pathways.

Case Study: Flame Retardant Applications

This compound is also utilized as a flame retardant in polymeric materials. Its effectiveness stems from its ability to reduce flammability while improving processing characteristics such as rise and tack-free times during polyurethane production . This application highlights the dual role of the compound in both enhancing material safety and posing potential health risks due to its toxicological profile.

Propiedades

IUPAC Name |

2-chloroethoxy(2-chloroethyl)phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2O3P/c5-1-3-9-10(7,8)4-2-6/h1-4H2,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAFDAIUYHCRGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OP(=O)(CCCl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O3P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80778255 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17378-30-2 | |

| Record name | 2-Chloroethyl (2-chloroethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethoxy)(2-chloroethyl)phosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of 2-chloroethyl (2-chloroethyl)phosphonate, and how is it produced commercially?

A1: this compound, commonly known as ethephon, is a widely used plant growth regulator [, ]. One of the key methods for its commercial production involves a multi-step process. Initially, di(2-chloroethyl) -2-chloroethyl phosphonate ester undergoes acidolysis with dry hydrogen chloride under vacuum. This process offers several advantages, including simplicity, cost-effectiveness, reduced environmental impact, and suitability for large-scale production [].

Q2: The provided research mentions a "joint production method" for ethephon. Can you elaborate on this method and its benefits?

A2: Yes, the research highlights a method for the joint production of ethephon and vinylphosphonic acid. This method utilizes bis(2-chloroethyl)-2-chloroethyl phosphonate as the starting material. The process involves acylating this compound with phosgene or thionyl chloride in the presence of a catalyst to yield a mixture of vinyl phosphonic chloride and 2-chloroethyl phosphonic chloride. These are then separated via reduced pressure distillation. Finally, hydrolysis of the separated chlorides yields the desired products: vinylphosphonic acid and ethephon []. This joint production method is advantageous due to its simplified process and its ability to produce two valuable products from a single starting material, ultimately leading to improved product purity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.